molecular formula C15H12ClN3OS B2466787 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-78-1

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2466787
CAS No.: 443671-78-1
M. Wt: 317.79
InChI Key: JTUSWSOJYUWOMB-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using sulfur to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of a chlorophenyl group and a sulfanylidene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-6-2-1-4-10(12)7-9-19-14(20)11-5-3-8-17-13(11)18-15(19)21/h1-6,8H,7,9H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSWSOJYUWOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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